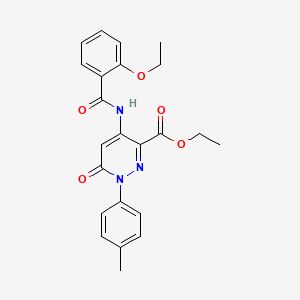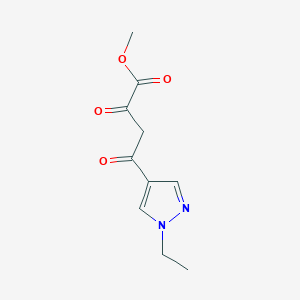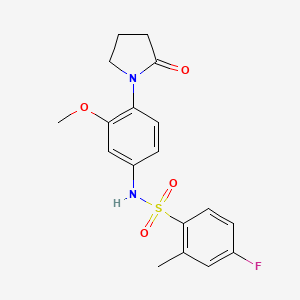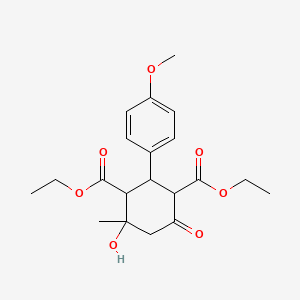![molecular formula C14H14F3NO2 B2723691 N-({1-[4-(trifluoromethyl)phenyl]cyclopropyl}methyl)oxirane-2-carboxamide CAS No. 2411239-70-6](/img/structure/B2723691.png)
N-({1-[4-(trifluoromethyl)phenyl]cyclopropyl}methyl)oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[4-(trifluoromethyl)phenyl]cyclopropyl}methyl)oxirane-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a cyclopropyl ring, and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(trifluoromethyl)phenyl]cyclopropyl}methyl)oxirane-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. The final step involves the formation of the oxirane ring and subsequent amidation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-({1-[4-(trifluoromethyl)phenyl]cyclopropyl}methyl)oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can result in various substituted derivatives .
Scientific Research Applications
N-({1-[4-(trifluoromethyl)phenyl]cyclopropyl}methyl)oxirane-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({1-[4-(trifluoromethyl)phenyl]cyclopropyl}methyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and oxirane ring are key functional groups that contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Shares the cyclopropane ring but differs in the functional groups attached.
Fluoxetine: Contains a trifluoromethyl group but has a different core structure and pharmacological profile.
Uniqueness
N-({1-[4-(trifluoromethyl)phenyl]cyclopropyl}methyl)oxirane-2-carboxamide is unique due to the combination of its trifluoromethyl group, cyclopropyl ring, and oxirane ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[[1-[4-(trifluoromethyl)phenyl]cyclopropyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c15-14(16,17)10-3-1-9(2-4-10)13(5-6-13)8-18-12(19)11-7-20-11/h1-4,11H,5-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERIKYCKZNILDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2CO2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
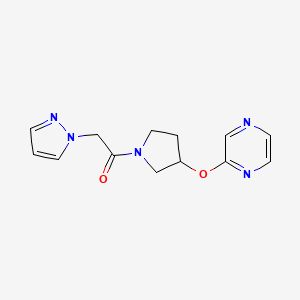

![1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2723614.png)
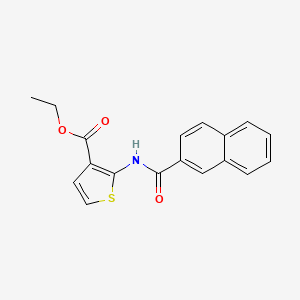
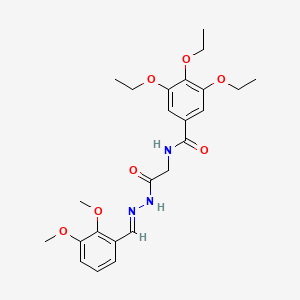
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2723618.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2723620.png)
![1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2723621.png)
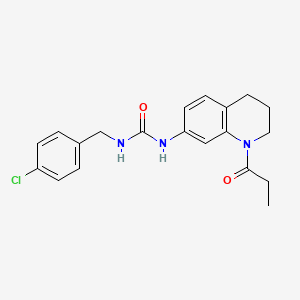
![1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea](/img/structure/B2723625.png)
